molecular formula C19H13Cl3N4 B592444 2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride CAS No. 135788-08-8

2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride

Cat. No.: B592444
CAS No.: 135788-08-8
M. Wt: 403.691
InChI Key: AUTAPTQTFVZDGP-UHFFFAOYSA-M
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Description

2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride is a chemical compound known for its unique structure and properties. It is a tetrazolium salt, which is often used in various scientific research applications due to its ability to undergo specific chemical reactions that are useful in analytical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride typically involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with sodium nitrite in an acidic medium to form the tetrazole ring. The final step involves the chlorination of the tetrazole compound to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced to form the corresponding hydrazine derivative.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydrazine derivatives.

Scientific Research Applications

2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is used in cell viability assays due to its ability to be reduced by living cells to form a colored formazan product.

    Medicine: It is used in diagnostic tests to measure cell proliferation and cytotoxicity.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride exerts its effects involves its reduction by cellular enzymes to form a colored formazan product. This reduction process is often used as an indicator of cell viability and metabolic activity. The molecular targets involved in this process include various dehydrogenase enzymes present in living cells.

Comparison with Similar Compounds

Similar Compounds

    3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium Bromide (MTT): Similar in structure and used in cell viability assays.

    2,3,5-Triphenyltetrazolium Chloride (TTC): Another tetrazolium salt used in similar applications.

Uniqueness

2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride is unique due to its specific chemical structure, which allows it to undergo distinct chemical reactions and be used in a variety of scientific applications. Its ability to form a colored product upon reduction makes it particularly useful in biological assays.

Properties

IUPAC Name

2,3-bis(4-chlorophenyl)-5-phenyltetrazol-2-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N4.ClH/c20-15-6-10-17(11-7-15)24-22-19(14-4-2-1-3-5-14)23-25(24)18-12-8-16(21)9-13-18;/h1-13H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTAPTQTFVZDGP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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